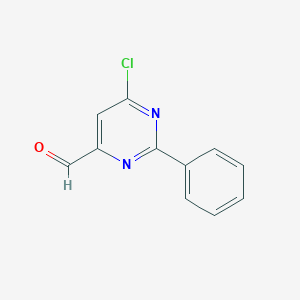
6-Chloro-2-phenylpyrimidine-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-phenylpyrimidine-4-carbaldehyde is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods to synthesize 6-Chloro-2-phenylpyrimidine-4-carbaldehyde is through the Vilsmeier-Haack reaction. This reaction involves the formylation of aromatic and heteroaromatic compounds using a combination of phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF). The reaction typically proceeds under mild conditions and yields the desired aldehyde .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the Vilsmeier-Haack reaction remains a viable method for large-scale synthesis due to its efficiency and relatively simple reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-phenylpyrimidine-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom at position 6 can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 6-Chloro-2-phenylpyrimidine-4-carboxylic acid.
Reduction: 6-Chloro-2-phenylpyrimidine-4-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-2-phenylpyrimidine-4-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Materials Science: It can be used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Chloro-2-phenylpyrimidine-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways and targets can vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
2-Azido-4-chloro-6-phenylpyrimidine-5-carbaldehyde: This compound is structurally similar and can undergo similar transformations.
6-Chloro-2-phenylpyrimidine-4-carboxylic acid: This is an oxidized form of the aldehyde and shares similar chemical properties.
Uniqueness
6-Chloro-2-phenylpyrimidine-4-carbaldehyde is unique due to its specific substitution pattern, which allows for a wide range of chemical modifications and applications. Its aldehyde group provides a versatile functional handle for further synthetic transformations, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C11H7ClN2O |
|---|---|
Molecular Weight |
218.64 g/mol |
IUPAC Name |
6-chloro-2-phenylpyrimidine-4-carbaldehyde |
InChI |
InChI=1S/C11H7ClN2O/c12-10-6-9(7-15)13-11(14-10)8-4-2-1-3-5-8/h1-7H |
InChI Key |
JYCMUHIQTRECBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=N2)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















